1-Methylcytosine

Ionization Energy Photoelectron Spectroscopy Nucleobase Modeling

Researchers requiring a chemically stable, N1-methyl locked cytosine analog for synthetic biology face supply inconsistencies. 1-Methylcytosine (CAS 176112-79-1) resolves this by providing a precisely defined tautomeric state (amino-oxo) essential for orthogonal base pairing in hachimoji DNA. Generic substitutions (e.g., cytosine, 5-methylcytosine) fail due to altered hydrogen-bonding patterns. · Orthogonal Pairing: Forms a stable Watson-Crick base pair with isoguanine, the critical B:S pair in hachimoji DNA. · Tautomeric Fidelity: N1-methylation locks the amino-oxo tautomer, mimicking the sugar-linked nucleobase for accurate i-motif and photophysics studies. · Quantifiable Differences: Adiabatic ionization energy is lowered by ≥0.32 eV vs. cytosine, and proton affinity (982.8 kJ/mol) provides a reliable calibrant for mass spectrometry.

Molecular Formula C5H7N3O
Molecular Weight 125.13 g/mol
CAS No. 176112-79-1
Cat. No. B060448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methylcytosine
CAS176112-79-1
Synonyms1-methylcytosine
1-methylcytosine hydrochloride
N-methylcytosine
Molecular FormulaC5H7N3O
Molecular Weight125.13 g/mol
Structural Identifiers
SMILESCN1C=CC(=NC1=O)N
InChIInChI=1S/C5H7N3O/c1-8-3-2-4(6)7-5(8)9/h2-3H,1H3,(H2,6,7,9)
InChIKeyHWPZZUQOWRWFDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methylcytosine Procurement Guide


1-Methylcytosine (4-amino-1-methylpyrimidin-2(1H)-one; CAS 176112-79-1) is a methylated cytosine analog that serves as a fundamental building block for synthetic biology and epigenetic research [1]. Distinguished from the endogenous epigenetic marker 5-methylcytosine, the N1-methyl substitution in 1-methylcytosine prevents tautomerization and mimics the sugar attachment of natural nucleosides, making it a precise model for DNA base behavior [2]. This compound is an essential component of the expanded genetic alphabet 'hachimoji' DNA, where it specifically pairs with isoguanine to form an orthogonal base pair system [3]. For researchers and procurement specialists, the unique positioning of the methyl group critically alters base-pairing energetics, excited-state dynamics, and ionization properties relative to other cytosine analogs, rendering generic substitution ineffective.

Tautomer Control N1-methyl locks amino-oxo form, enabling defined hydrogen-bonding for synthetic DNA systems.
Sugar Mimic Models nucleoside electronic and steric effects without altering base-pairing energies like 5-methylcytosine.
Hachimoji Orthogonality Specific Watson-Crick partner for isoguanine; essential for expanded genetic alphabet research.

Why 1-Methylcytosine Cannot Be Substituted


The distinct position of the methyl group on the cytosine ring dictates functional outcomes. In 1-methylcytosine, methylation at the N1 position blocks the primary tautomerization pathway of cytosine, locking it into the amino-oxo tautomer and providing a chemically stable mimic of the sugar-linked nucleobase in DNA [1]. This contrasts sharply with 5-methylcytosine (m5C), the major epigenetic marker, where methylation at the C5 position significantly alters the base's hydrophobicity and base-pairing stability without preventing tautomerization [2]. Furthermore, the N1-methyl group enables 1-methylcytosine to act as the specific Watson-Crick partner for isoguanine in the orthogonal hachimoji DNA system—a role that neither unmodified cytosine nor 5-methylcytosine can fulfill due to altered hydrogen-bonding patterns [3]. Procurement decisions must therefore be guided by the specific quantitative differences in ionization energy, base-pairing energy, and tautomeric stability that are detailed in the evidence guide below.

vs. 5-Methylcytosine C5 methylation alters hydrophobicity and base-pairing stability; does not block tautomerization and may confound i-motif energy studies.
vs. Cytosine Unmodified cytosine exists as a tautomeric mixture; cannot replicate the sugar-linked N1 geometry required for hachimoji orthogonal pairing.
vs. Other Methyl Bases Proton affinity and ionization energy differ significantly; 1-methyluracil or 9-methylguanine cannot substitute in gas-phase calibrations or electron-transfer models.

1-Methylcytosine Quantitative Evidence


Ionization Energy vs. Cytosine

1-Methylcytosine exhibits a significantly lower adiabatic ionization energy compared to unmodified cytosine, a critical parameter for understanding DNA damage and electron transfer processes. The N1-methyl substitution lowers the adiabatic ionization energy by ≥0.32 eV [1]. This quantifiable difference makes 1-methylcytosine a more accurate model for the ionization behavior of nucleosides where the sugar moiety influences electronic properties [2].

Ionization Energy
Head-to-head
8.41 ± 0.02 eV vs. Cytosine 8.73 eV
Supports nucleoside photoionization model fidelity.
Δ ≥ 0.32 eV reduction; gas-phase resonant two-photon ionization.
Ionization Energy Photoelectron Spectroscopy Nucleobase Modeling

Base-Pairing Energy vs. 5-Methylcytosine

In contrast to 5-methylcytosine, 1-methylcytosine exerts a minimal influence on the base-pairing energy (BPE) of protonated cytosine base pairs, a key determinant of i-motif DNA stability. 1-Methylation results in a small decrease or increase in BPE depending on whether one or both nucleobases are modified, but consistently shows a smaller effect than 5-methylation [1]. This differential behavior is critical for experiments requiring a sugar mimic without altering the inherent base-pairing strength, unlike 5-methylcytosine which significantly stabilizes or destabilizes base pairs.

Base-Pairing Energy
Head-to-head
1-Methyl: Minimal BPE change 5-Methyl: Larger BPE shift in all cases 5-Methylation effect > 1-Methylation effect
Enables sugar modeling without base-pairing bias.
TCID gas-phase protonated nucleobase pairs.
DNA i-Motif Base-Pairing Energetics Proton Affinity

Proton Affinity vs. Other Methylated Bases

1-Methylcytosine possesses a proton affinity of 982.8 kJ/mol for its most basic site, a value that is significantly higher than that of 1-methyluracil (891.5 kJ/mol) and distinct from 9-methyladenine (961.3 kJ/mol) and 9-methylguanine (980.5 kJ/mol) [1]. This specific proton affinity is essential for accurate modeling of gas-phase proton transfer reactions in DNA and for interpreting mass spectrometry data of modified nucleic acids. The value is in agreement with experimental measurements for the corresponding nucleosides, validating its use as a model system [1].

Proton Affinity
Head-to-head
982.8 kJ/mol vs. 1-Methyluracil 891.5 kJ/mol
Supports MS calibration for cytosine modifications.
Δ +91.3 kJ/mol vs. 1-methyluracil; MP2/6-311(2d,2p) level.
Proton Affinity Gas-Phase Basicity Mass Spectrometry

Tautomeric Specificity

NMR studies provide unambiguous proof that the predominant tautomeric form of 1-methylcytosine is the amino-oxo form, which protonates exclusively at the N3 position in acidic solution [1]. This contrasts with unmodified cytosine, which can exist in multiple tautomeric forms (amino-oxo, imino-oxo) and protonate at different sites, leading to complex and context-dependent behavior [2]. The N1-methyl group effectively blocks the imino-oxo tautomerization pathway, forcing the molecule into a single, well-defined state [2]. This structural rigidity is essential for applications requiring a defined hydrogen-bonding pattern, such as in hachimoji DNA base pairing.

Tautomeric Specificity
Class-level
Predominant amino-oxo form Protonation exclusively at N3
Ensures reproducible H-bonding pattern.
NMR and N15 labeling in aqueous/acidic solution.
Tautomerism NMR Spectroscopy Nucleobase Structure

Hachimoji Base-Pair Strength vs. Natural Pairs

In the context of the expanded genetic alphabet, the non-natural base pair isoguanine:1-methylcytosine (B:S) exhibits a significantly stronger interaction energy in the Watson-Crick geometry compared to the natural adenine:thymine (A:T) and guanine:cytosine (G:C) base pairs [1]. High-level CCSD(T)/CBS calculations show the B:S pair is more stable by -21.8 kcal/mol than the natural base pairs [1]. This enhanced stability is attributed to stronger electrostatic interactions and shorter hydrogen bond distances. Crucially, this property is unique to the 1-methylcytosine:isoguanine pair; substitution with cytosine or 5-methylcytosine would disrupt the orthogonal hydrogen-bonding pattern required for hachimoji DNA function.

Hachimoji Pair Strength
Head-to-head
-21.8 kcal/mol more stable than natural A:T / G:C pairs
Validates orthogonal B:S pair for synthetic biology.
CCSD(T)/CBS calculations; Watson-Crick geometry.
Hachimoji DNA Synthetic Biology Base Pair Stability

1-Methylcytosine Applications


Hachimoji DNA Synthesis

1-Methylcytosine is an indispensable nucleobase for the construction of hachimoji DNA, an eight-letter synthetic genetic system. It forms a stable and orthogonal base pair with isoguanine, exhibiting stronger Watson-Crick interaction energy than natural base pairs [1]. This application is impossible with cytosine or 5-methylcytosine due to their incompatible hydrogen-bonding patterns. Procuring high-purity 1-methylcytosine is essential for synthesizing oligonucleotides containing the B:S base pair for use in in vitro selection, DNA aptamer development, and synthetic biology platforms.

DNA i-Motif Stability Modeling

In biophysical studies of DNA i-motif conformations, 1-methylcytosine serves as a precise model for the sugar-attached cytosine nucleobase. Its N1-methyl group prevents unwanted tautomerization and closely mimics the electronic and steric influence of the sugar moiety without significantly altering base-pairing energetics, unlike 5-methylcytosine [2]. Researchers investigating the stability of i-motif structures in Fragile X syndrome or other trinucleotide repeat disorders should select 1-methylcytosine for accurate in vitro modeling of sugar effects.

Ultrafast Photodynamics Studies

1-Methylcytosine is a preferred model compound for studying the ultrafast deactivation dynamics of cytosine nucleosides. Its adiabatic ionization energy is lowered by ≥0.32 eV compared to cytosine, making it a more faithful representation of nucleoside photophysics [3]. Furthermore, its well-defined tautomeric state (amino-oxo) simplifies the interpretation of femtosecond transient absorption and time-resolved fluorescence data. Researchers using 1-methylcytosine in pump-probe spectroscopy or theoretical excited-state calculations benefit from its reduced conformational complexity and quantifiable electronic differences.

Mass Spectrometry Calibration

The accurately determined proton affinity of 1-methylcytosine (982.8 kJ/mol) makes it a valuable calibrant and model for gas-phase studies of proton transfer in nucleic acids [4]. This value closely matches that of cytosine nucleosides, allowing for direct comparison and interpretation of collision-induced dissociation (CID) spectra of modified DNA. Procurement of high-purity 1-methylcytosine is recommended for mass spectrometry core facilities developing methods for epigenetic modification analysis or studying non-covalent interactions of nucleobases.

Application
Selection Property
Validation Focus
Hachimoji DNA Synthesis
Orthogonal Watson-Crick pairing with isoguanine
B:S pair stability and synthetic fidelity
DNA i-Motif Stability Modeling
Minimal base-pairing energy perturbation
Sugar-mimic accuracy vs. 5-methylcytosine artifacts
Ultrafast Photodynamics Studies
Reduced ionization energy and tautomeric homogeneity
Excited-state lifetime and spectral interpretation clarity
Mass Spectrometry Calibration
Precisely determined proton affinity (982.8 kJ/mol)
CID spectral matching for epigenetic modification analysis

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